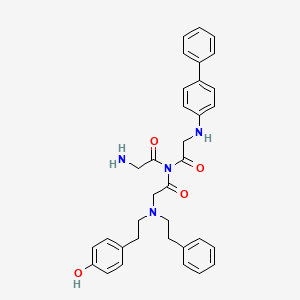

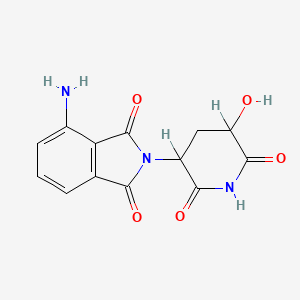

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-

説明

CC-12074 is a bio-active chemical.

科学的研究の応用

Synthesis and Derivative Formation

Hexahydro-1H-isoindole-1,3(2H)-dione derivatives synthesis : A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to produce amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Formation of Tetrahydroisoindoles : Research on substituted 1,3-dihydro-2H-isoindoles (isoindolines) includes palladium-catalyzed formate reduction to produce 4,5,6,7-tetrahydro-2H-isoindoles. The study highlights differences in aromaticity and reactivity between isoindoles and indoles, suggesting varied applications in chemical synthesis (Hou, Wang, Chung, Hsieh, & Tsai, 2007).

Synthesis of Amino-Phthalimide Derivatives : An innovative approach for synthesizing amino-phthalimide (1H-isoindole-1,3(2H)-dione) derivatives from α,β-unsaturated ketones has been established. This process includes the incorporation of substituted amine groups into aromatic rings and highlights the compounds' high fluorescence properties in the blue-green region (Tan, Bozkurt, Kishali, & Kara, 2014).

Biological Applications

Antimicrobial and Anticancer Activity : Research into isoindole-1,3(2H)-dione compounds has shown varying anticancer and antimicrobial activities. The activity depends on the substituents attached, suggesting their potential as chemotherapeutic agents. For example, certain derivatives showed greater inhibition of cyclooxygenase enzymes, and others demonstrated scavenging activity for oxidative or nitrosan stress (Szkatuła et al., 2021); (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

Serotonin Receptor and Phosphodiesterase 10A Inhibition : A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated as potential antipsychotics, showing inhibitory properties against phosphodiesterase 10A and affinities for serotonin receptors. This suggests their potential application in psychiatric treatments (Czopek et al., 2020).

特性

CAS番号 |

460741-57-5 |

|---|---|

製品名 |

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- |

分子式 |

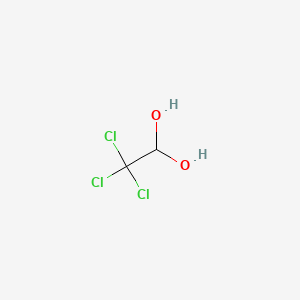

C13H11N3O5 |

分子量 |

289.24 g/mol |

IUPAC名 |

4-amino-2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H11N3O5/c14-6-3-1-2-5-9(6)13(21)16(12(5)20)7-4-8(17)11(19)15-10(7)18/h1-3,7-8,17H,4,14H2,(H,15,18,19) |

InChIキー |

SUPXDAFBRRQSKI-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

正規SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CC-12074; CC12074; CC 12074; Pomalidomide metabolite M19; UNII-A480CC1Z8I; SCHEMBL3742152. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)

![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)